molecular formula C6H7NO3S B3221196 2-Hydroxy-thiazole-5-carboxylic acid ethyl ester CAS No. 120647-10-1

2-Hydroxy-thiazole-5-carboxylic acid ethyl ester

Cat. No.: B3221196
CAS No.: 120647-10-1
M. Wt: 173.19 g/mol
InChI Key: UJDSSQTWBMVPBL-UHFFFAOYSA-N
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Description

2-Hydroxy-thiazole-5-carboxylic Acid Ethyl Ester ( 120647-10-1), with the IUPAC nomenclature ethyl 2-oxo-3H-1,3-thiazole-5-carboxylate, is a high-value heterocyclic building block extensively utilized in organic and medicinal chemistry research . This compound, with a molecular formula of C6H7NO3S and a molecular weight of 173.190 g/mol, is characterized by its thiazole ring functionalized with both an ester and a hydroxy (oxo) group, making it a versatile precursor for the synthesis of more complex molecules . Researchers employ this ester as a critical intermediate in the development of novel pharmaceutical compounds, particularly due to the thiazole scaffold's prevalence in bioactive molecules. Its primary research value lies in its application in building block chemistry, library synthesis, and as an advanced intermediate for FTE (Full-Time Equivalent) programs in drug discovery . The specific mechanism of action for this compound is not intrinsic but is defined by the final active molecule it helps to construct. As a synthetic intermediate, it is engineered to participate in further chemical transformations, such as hydrolysis, amidation, or nucleophilic substitution, enabling the generation of diverse compound libraries for screening against biological targets. This product is intended for research and development purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxo-3H-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-2-10-5(8)4-3-7-6(9)11-4/h3H,2H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDSSQTWBMVPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Enzymatic Approaches for 2 Hydroxy Thiazole 5 Carboxylic Acid Ethyl Ester

Classical Synthetic Routes to the 2-Hydroxy-thiazole-5-carboxylic Acid Ethyl Ester Core

Traditional methods for thiazole (B1198619) synthesis have been refined over decades, providing reliable and versatile pathways to the core structure. These methodologies primarily rely on condensation and cyclization reactions, which form the bedrock of heterocyclic synthesis.

The most prominent and widely utilized method for thiazole synthesis is the Hantzsch thiazole synthesis. nih.govorganic-chemistry.org This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or a related sulfur-containing nucleophile. nih.govresearchgate.net For the synthesis of 2-hydroxythiazole derivatives, a thiocarbamate is condensed with an α-halocarbonyl compound. researchgate.net A common variation for structurally similar compounds involves the reaction of ethyl bromopyruvate with thioamides to yield thiazole-4-carboxylates. orgsyn.org

A key precursor for the 5-carboxylate series is often derived from ethyl β-ethoxyacrylate. This starting material can undergo electrophilic α-bromination, followed by cyclization with thiourea (B124793) to form the corresponding 2-aminothiazole-5-carboxylate. semanticscholar.orgmdpi.comambeed.com While this yields the 2-amino analogue, it is a foundational strategy for building the thiazole-5-carboxylate core. The 2-amino group can potentially be converted to a 2-hydroxy group via diazotization followed by hydrolysis, although this subsequent step is outside the scope of the primary ring formation.

Another classical approach involves the condensation of (S)-ethyl cysteine hydrochloride with an aldehyde, such as (R)-isopropyl glyceraldehyde. This reaction forms a thiazoline (B8809763) intermediate, which is then oxidized using an agent like manganese dioxide to yield the aromatic thiazole ring. mdpi.com Similarly, α-bromoketones can be reacted with ethyl thiooxamate to generate thiazole-2-carboxylic acid ethyl esters. nih.gov

These condensation-cyclization strategies are summarized in the following table:

Starting Material 1Starting Material 2Key Reagents/ConditionsProduct Type
α-Halocarbonyl CompoundThiocarbamateBase-catalyzed condensation2-Hydroxythiazole derivative researchgate.net
Ethyl β-ethoxyacrylateThioureaN-Bromosuccinimide (NBS), HeatEthyl 2-aminothiazole-5-carboxylate semanticscholar.orgambeed.com
(S)-ethyl cysteine HCl(R)-isopropyl glyceraldehydeCondensation, then MnO₂ oxidation3,4-disubstituted thiazole mdpi.com
α-BromoketoneEthyl thiooxamateCondensationThiazole-2-carboxylic acid ethyl ester nih.gov

Multi-component reactions (MCRs) offer a powerful and efficient alternative to traditional stepwise synthesis by combining three or more reactants in a single pot to form a complex product. researchgate.net This approach enhances atom economy and reduces waste, time, and labor. Several MCRs have been developed for the synthesis of the thiazole core.

One such strategy involves the one-pot, three-component reaction of an amine, an isothiocyanate, and a nitroepoxide under catalyst-free conditions to afford 2-iminothiazoles, which are structurally related to 2-aminothiazoles. researchgate.net Another example is a novel MCR that utilizes oxo components, primary amines, thiocarboxylic acids, and a specialized isocyanide to produce 2,4-disubstituted thiazoles. researchgate.net

A three-component method has also been employed for the synthesis of novel thiazolo[2,3-e] nih.govresearchgate.netnih.govdiazaphosphole-6-carboxylates. This reaction utilizes ethyl 2-amino-4-methylthiazole-5-carboxylate, various aromatic aldehydes, and ethyl dichlorophosphite (B8498940) in a one-pot procedure, highlighting the utility of MCRs in derivatizing the thiazole-5-carboxylate scaffold. nih.gov

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the economic viability of a synthetic route. For the synthesis of the thiazole core, key parameters include the choice of solvent, reaction temperature, reaction time, and the nature of the reagents.

In the Hantzsch-type synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a precursor for many thiazole derivatives, significant improvements have been achieved by moving away from lengthy overnight refluxing in ethanol (B145695). google.com An optimized process involves the dropwise addition of ethyl 2-chloroacetoacetate to a solution of thiourea and a catalytic amount of sodium carbonate in an ethanol/ethyl acetate (B1210297) solvent system at 40-55 °C. google.com The temperature is then raised to 60-70 °C for a shorter insulation period of 5-5.5 hours, resulting in a product yield of over 98%. google.com This demonstrates a significant improvement in efficiency by controlling temperature and reaction time. google.com

The choice of solvent can also dramatically impact reaction outcomes. Screening of various organic solvents such as DMF, CH₂Cl₂, CHCl₃, CH₃CN, ethanol, THF, and diethyl ether can lead to excellent yields. researchgate.net However, the selection may also be guided by green chemistry principles, favoring less hazardous options. researchgate.net

The following table outlines parameters often considered for optimization:

ParameterVariableDesired OutcomeExample Reference
Temperature 40°C to 70°CReduced reaction time, improved yield google.com
Solvent Ethanol, THF, Water, etc.High yield, ease of workup, green profile researchgate.net
Catalyst Sodium Carbonate, Triethylamine (B128534)Increased reaction rate, mild conditions google.com
Reaction Time 5 hours vs. overnightIncreased throughput, energy savings google.com
Reagents N-Bromosuccinimide (NBS)Efficient and selective bromination mdpi.comambeed.com

Advanced and Sustainable Synthetic Strategies for this compound

In response to the growing need for environmentally benign chemical processes, modern synthetic chemistry has increasingly focused on developing advanced and sustainable strategies. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Green chemistry principles are being actively applied to the synthesis of thiazoles. semanticscholar.org Key advancements include the use of alternative energy sources like microwave irradiation and ultrasound, which can significantly reduce reaction times and improve yields. semanticscholar.org For instance, the synthesis of certain thiazole hydrazides was achieved in just 14 minutes using microwave irradiation at 150 °C, compared to much longer periods for conventional heating. semanticscholar.org Similarly, sonication at 50 kHz and 30 °C for 15 minutes has been used effectively for the cyclocondensation step in forming 4-oxo-1,3-thiazolidines, a related heterocyclic structure. semanticscholar.org

Another tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or mechanochemical, synthesis represents a significant step in this direction. eurekaselect.com These reactions, conducted by grinding or milling solid reactants together, often proceed faster and with higher yields than their solution-phase counterparts. eurekaselect.comnih.gov The use of water as a solvent, when possible, is also a highly advantageous green approach. researchgate.net

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Both homogeneous and heterogeneous catalysts are employed in the synthesis of thiazoles.

Copper-catalyzed reactions have emerged as a versatile tool. For example, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides an efficient route to thiazoles under mild conditions. organic-chemistry.org In a specific synthesis of ethyl 2-aminothiazole-5-carboxylate, nano-copper powder has been used as a heterogeneous catalyst, achieving a yield of 95.7% in a THF/H₂O solvent mixture at 55 °C. chemicalbook.com The use of nano-catalysts is particularly advantageous as they can be easily recovered and reused, aligning with green chemistry principles.

Photoredox catalysis is another advanced strategy that uses light to drive chemical reactions. A domino cyclization of oxime esters and NH₄SCN, enabled by a combination of photoredox and copper catalysis, can produce structurally diverse 2-aminothiazoles at room temperature, showcasing a mild and efficient synthetic route. organic-chemistry.org

Flow Chemistry and Continuous Processing for Enhanced Synthesis of this compound

The application of flow chemistry and continuous processing has emerged as a powerful strategy for the synthesis of heterocyclic compounds, including thiazole derivatives. These methodologies offer significant advantages over traditional batch processes, such as enhanced reaction control, improved safety, higher yields, and the potential for seamless integration of multiple reaction steps. While specific reports on the continuous flow synthesis of this compound are not extensively detailed in the literature, the principles of flow chemistry can be readily applied to its synthesis, typically achieved through a Hantzsch-type condensation.

A plausible continuous flow setup for the synthesis of a thiazole-5-carboxylate, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, a related compound, involves the precise mixing and reaction of starting materials in a heated microreactor or packed-bed reactor. For instance, a stream containing ethyl acetoacetate (B1235776) and a brominating agent (like N-bromosuccinimide) could be mixed in a T-junction with a stream of a thiourea derivative. The resulting mixture would then flow through a heated coil or a packed-bed reactor to facilitate the cyclization reaction. The residence time, temperature, and stoichiometry of the reactants can be precisely controlled to optimize the reaction and minimize the formation of byproducts.

The benefits of such a continuous process include:

Rapid Heat and Mass Transfer: Microreactors provide a high surface-area-to-volume ratio, enabling efficient heat exchange and precise temperature control, which is crucial for exothermic reactions.

Enhanced Safety: The small reaction volumes inherent in flow chemistry minimize the risks associated with handling hazardous reagents and intermediates.

Improved Yield and Purity: The precise control over reaction parameters often leads to higher yields and purities of the final product, reducing the need for extensive downstream purification.

Scalability: Scaling up a continuous process is typically more straightforward than a batch process, as it involves running the system for a longer duration rather than increasing the reactor size.

Researchers have successfully developed multistep continuous-flow protocols for the synthesis of various complex thiazole derivatives, demonstrating the robustness of this technology. nih.gov These processes can include sequential reaction steps such as cyclization, reduction, and further functionalization, all performed in a continuous, automated fashion. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Thiazole Derivatives

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Control Limited control over temperature and mixing gradients.Precise control over temperature, pressure, and residence time.
Safety Higher risks due to large volumes of hazardous materials.Inherently safer due to small reaction volumes.
Scalability Challenging, often requires re-optimization of conditions.More straightforward, "scaling-out" by parallelization or longer run times.
Reproducibility Can be variable between batches.High reproducibility due to consistent reaction conditions.
Process Integration Difficult to integrate multiple reaction steps.Seamless integration of multiple steps (telescoping) is possible.

Chemo-Enzymatic and Biocatalytic Pathways to this compound and Analogues

The integration of enzymatic methods with chemical synthesis, known as chemo-enzymatic synthesis, offers a green and efficient alternative for the production of complex molecules like thiazole derivatives. Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, provides high selectivity and mild reaction conditions, often leading to improved yields and reduced environmental impact.

Enzyme-Mediated Transformations for Thiazole Derivatives

Enzymes can be employed to catalyze key steps in the synthesis of thiazole derivatives, offering a high degree of specificity. A notable example is the chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives catalyzed by trypsin from porcine pancreas (PPT). mdpi.com In this approach, the enzyme promotes the reaction between secondary amines, benzoyl isothiocyanate, and acetylenedicarboxylates to afford functionalized thiazoles in high yields under mild conditions. mdpi.com The proposed mechanism suggests that the enzyme activates a carbonyl group, facilitating the subsequent cyclization to form the thiazole ring. mdpi.com

While this specific methodology does not directly yield this compound, it demonstrates the potential of using readily available enzymes to construct the thiazole core. Adapting this strategy would involve the selection of appropriate starting materials that, upon enzymatic catalysis, would lead to the desired substitution pattern on the thiazole ring.

The advantages of enzyme-mediated transformations include:

High Selectivity: Enzymes can exhibit remarkable chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups.

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, reducing energy consumption and the use of harsh reagents.

Environmental Sustainability: The use of biodegradable catalysts (enzymes) and benign solvents aligns with the principles of green chemistry.

Biocatalyst Development and Immobilization for Selective Synthesis

The development of robust and reusable biocatalysts is crucial for the industrial application of enzymatic processes. Chitosan (B1678972), a natural biopolymer, and its derivatives have been investigated as effective, eco-friendly biocatalysts for the synthesis of thiazoles. nih.govmdpi.comacs.org For instance, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been shown to catalyze the synthesis of novel thiazole derivatives under ultrasonic irradiation, offering high yields and mild reaction conditions. nih.govacs.org The catalyst's porous structure and functional groups are believed to contribute to its catalytic activity. nih.gov

Immobilization of enzymes on solid supports is a common strategy to enhance their stability, facilitate their recovery, and enable their reuse. This approach is particularly beneficial for continuous processing. An immobilized biocatalyst could be packed into a column reactor, allowing for the continuous conversion of substrates into the desired thiazole product. The reusability of such biocatalysts has been demonstrated, with some chitosan-based catalysts being used multiple times without a significant loss of activity. nih.govacs.org

Table 2: Examples of Biocatalysts in Thiazole Synthesis

BiocatalystSubstratesReaction ConditionsKey AdvantagesReference
Trypsin from porcine pancreas (PPT)Secondary amines, benzoyl isothiocyanate, acetylenedicarboxylatesMild, one-potHigh yields, wide substrate tolerance mdpi.com
Chitosan (Cs) and Terephthalohydrazide Chitosan Schiff's Base Hydrogel (TCsSB)Thiosemicarbazone derivatives, hydrazonoyl chlorides, 2-bromo-1-arylethan-1-onesUltrasonic irradiationEco-friendly, reusable catalyst, high yields nih.govacs.org
PIBTU-CS hydrogelN-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, thiosemicarbazideMild conditionsHigh yields, reusability mdpi.com

Stereoselective Synthesis of Chiral Thiazole Derivatives (Methodological Focus)

While this compound is an achiral molecule, the stereoselective synthesis of chiral thiazole derivatives is of significant interest in medicinal chemistry. Chemo-enzymatic methods are particularly well-suited for establishing stereocenters with high enantiomeric excess.

One common approach involves the enzymatic resolution of a racemic mixture of a chiral thiazole intermediate. Lipases are frequently used for this purpose, as they can selectively acylate or deacylate one enantiomer, allowing for the separation of the two.

Another strategy is the asymmetric synthesis of a chiral building block that is subsequently converted into the desired thiazole. For example, an enzyme could be used to asymmetrically reduce a ketone to a chiral alcohol, which is then used in a Hantzsch-type synthesis to construct the chiral thiazole ring.

A reported chemo- and stereoselective synthesis of functionalized thiazoles utilizes Ca(OTf)2 to catalyze the reaction of thioamides with pent-1-en-4-yn-3-ol derivatives. nih.gov This method demonstrates stereoselectivity with respect to the alkene geometry in the product. nih.gov While not an enzymatic method, it highlights the importance of controlling stereochemistry in thiazole synthesis.

For the introduction of chirality into thiazole-containing molecules, solid-phase synthesis has also been employed. An efficient approach for the parallel solid-phase synthesis of chiral polyaminothiazoles involves the use of resin-bound chiral polyamines, which are reacted with Fmoc-isothiocyanates and α-halogenoketones to generate a library of chiral thiazole derivatives. nih.gov

Derivatization Strategies and Functionalization of 2 Hydroxy Thiazole 5 Carboxylic Acid Ethyl Ester

Modification at the Thiazole (B1198619) Ring System of 2-Hydroxy-thiazole-5-carboxylic Acid Ethyl Ester

The thiazole ring in this compound is an aromatic system that can undergo various substitution reactions. The presence of the hydroxyl group at the C2 position, the carboxylic acid ester at the C5 position, and the inherent electronic properties of the thiazole ring influence the regioselectivity and reactivity of these transformations.

Electrophilic Aromatic Substitution Reactions

The thiazole ring is generally susceptible to electrophilic attack, with the C5 position being the most activated site for substitution. However, in the target molecule, the C5 position is already substituted. Therefore, electrophilic substitution would be directed to other available positions, influenced by the electronic effects of the existing substituents. The 2-hydroxy group is an activating group, while the 5-ester group is deactivating.

Nitration: The introduction of a nitro group onto the thiazole ring can be achieved using standard nitrating agents. For instance, nitration of similar 2-aryl-4-methylthiazole-5-carboxylate derivatives has been accomplished, suggesting that the thiazole ring of this compound could undergo nitration, likely at the C4 position, if vacant. A typical nitration procedure involves the use of a mixture of nitric acid and sulfuric acid.

Halogenation: Halogenation, particularly bromination, is a common electrophilic aromatic substitution reaction. While direct bromination of this compound is not extensively documented, enzymatic bromination of 2-aminothiazoles has been shown to occur selectively at the C5 position. nih.gov This indicates the susceptibility of the thiazole ring to electrophilic halogenation. For the title compound, with the C5 position occupied, halogenation would be expected at other positions on the ring, guided by the directing effects of the substituents.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Thiazole Derivatives This table is generated based on available data and may not represent all possible outcomes.

ReactionReagentsPosition of SubstitutionProduct
NitrationHNO₃/H₂SO₄C4 (predicted)2-Hydroxy-4-nitro-thiazole-5-carboxylic acid ethyl ester
BrominationBr₂/FeBr₃C4 (predicted)4-Bromo-2-hydroxy-thiazole-5-carboxylic acid ethyl ester

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the thiazole ring of this compound primarily involve the displacement of a leaving group. The hydroxyl group at the C2 position is a poor leaving group. Therefore, it typically requires conversion to a better leaving group, such as a tosylate, mesylate, or a halide, to facilitate nucleophilic attack.

One of the most effective methods to introduce a good leaving group at the C2 position is through the conversion of a 2-aminothiazole (B372263) derivative to a 2-halothiazole via a Sandmeyer-type reaction. nih.gov Although this involves an initial modification of the starting material (i.e., using a 2-aminothiazole precursor), the resulting 2-halothiazole is a versatile intermediate for subsequent nucleophilic substitutions. For instance, 2-bromothiazole (B21250) derivatives can react with various nucleophiles to displace the bromide ion. nih.gov

Direct nucleophilic displacement of the 2-hydroxy group is challenging but can be achieved under specific conditions or by activation. For example, conversion of the hydroxyl group to a sulfonate ester would render the C2 position susceptible to attack by a range of nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To employ this compound in these reactions, the hydroxyl group at the C2 position must first be converted into a suitable leaving group, typically a halide (e.g., Br, I) or a triflate (OTf). The resulting 2-halo or 2-triflyloxythiazole derivative can then participate in various cross-coupling reactions.

Suzuki Coupling: The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. 2-Bromo-thiazole-5-carboxylic acid ethyl ester, a derivative of the title compound, can be coupled with various boronic acids to introduce aryl or heteroaryl substituents at the C2 position.

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide or triflate with an alkene. A 2-halothiazole derivative could be coupled with various alkenes to introduce alkenyl substituents at the C2 position.

Sonogashira Coupling: The Sonogashira coupling involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. 2-Halo-thiazole-5-carboxylic acid ethyl ester can be reacted with terminal alkynes to introduce alkynyl groups at the C2 position of the thiazole ring. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Derivatization This table is generated based on available data and may not represent all possible outcomes.

Coupling ReactionSubstrateCoupling PartnerCatalyst/ConditionsProduct Type
Suzuki2-Bromo-thiazole-5-carboxylic acid ethyl esterArylboronic acidPd(PPh₃)₄, base2-Aryl-thiazole-5-carboxylic acid ethyl ester
Heck2-Bromo-thiazole-5-carboxylic acid ethyl esterAlkenePd(OAc)₂, PPh₃, base2-Alkenyl-thiazole-5-carboxylic acid ethyl ester
Sonogashira2-Bromo-thiazole-5-carboxylic acid ethyl esterTerminal alkynePd(PPh₃)₂Cl₂, CuI, base2-Alkynyl-thiazole-5-carboxylic acid ethyl ester

Transformations of the Ester Moiety of this compound

The ethyl ester group at the C5 position of the thiazole ring provides another handle for derivatization through various transformations.

Hydrolysis and Ester Exchange Reactions

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often using an alkali metal hydroxide (B78521) such as lithium hydroxide or sodium hydroxide in a mixture of water and an alcohol, is a common method. The resulting carboxylate salt can then be acidified to yield the free carboxylic acid. This carboxylic acid derivative is a key intermediate for further functionalization, such as amidation.

Ester Exchange (Transesterification): Transesterification allows for the conversion of the ethyl ester to other esters. This reaction can be catalyzed by either an acid or a base. For example, reacting the ethyl ester with a different alcohol in the presence of a catalytic amount of acid or a corresponding alkoxide base will lead to the exchange of the ethoxy group with the new alkoxy group. masterorganicchemistry.com This is useful for modifying the steric and electronic properties of the ester group.

Amidation and Reduction Reactions

Amidation: The ester group can be converted to an amide in several ways. One common method involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with a primary or secondary amine using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). nih.gov Alternatively, direct amidation of the ester can be achieved by heating it with an amine, although this often requires harsh conditions.

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is usually carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). This reduction provides a 2-hydroxy-5-(hydroxymethyl)thiazole derivative, which can be used for further synthetic modifications.

Table 3: Summary of Transformations of the Ester Moiety This table is generated based on available data and may not represent all possible outcomes.

TransformationReagents/ConditionsProduct Functional Group
HydrolysisLiOH or NaOH, H₂O/MeOHCarboxylic acid
TransesterificationR'OH, acid or base catalystNew ester (-COOR')
Amidation (via acid)1. Hydrolysis 2. Amine, EDC, HOBtAmide (-CONR'R'')
ReductionLiAlH₄, THFPrimary alcohol (-CH₂OH)

Functionalization at the Hydroxy Group (2-position) of this compound

The functionalization at the 2-position of the thiazole ring is of particular interest due to the prototropic tautomerism between the 2-hydroxythiazole (enol-form) and the 2-oxo-2,3-dihydrothiazole (keto-form). This endows the molecule with the character of an ambident nucleophile, allowing reactions to occur at either the exocyclic oxygen atom or the ring nitrogen atom. The regiochemical outcome of these reactions is highly dependent on the nature of the electrophile and the reaction conditions employed.

Alkylation and acylation reactions of the 2-hydroxythiazole system are classic examples where the control of regioselectivity between N- and O-functionalization is a key synthetic challenge. nih.gov The nitrogen atom, being less electronegative than oxygen, is generally more nucleophilic, often leading to a preference for N-alkylation or N-acylation. researchgate.net However, the reaction pathway can be influenced by several factors, including the solvent, the base used for deprotonation, and the hardness or softness of the electrophilic alkylating or acylating agent according to Pearson's HSAB (Hard and Soft Acids and Bases) theory. researchgate.net

Generally, soft electrophiles, such as methyl iodide, tend to react at the softer nitrogen atom, leading to N-substituted products. researchgate.net Conversely, hard electrophiles, like dimethyl sulfate (B86663) or acyl chlorides, are more likely to react at the harder oxygen atom, resulting in O-substituted derivatives. researchgate.net The choice of solvent can also play a critical role; polar aprotic solvents can solvate the cation of the base, increasing the reactivity of the oxygen anion and thus favoring O-alkylation.

Reagent TypeExample ReagentPredominant ProductPosition of Functionalization
Soft Alkylating AgentMethyl Iodide (CH₃I)Ethyl 2-oxo-3-methyl-2,3-dihydrothiazole-5-carboxylateN-Alkylation
Hard Alkylating AgentDimethyl Sulfate ((CH₃)₂SO₄)Ethyl 2-methoxythiazole-5-carboxylateO-Alkylation
Soft Acylating AgentThioacetic AcidEthyl 3-acetyl-2-oxo-2,3-dihydrothiazole-5-carboxylateN-Acylation
Hard Acylating AgentAcetyl Chloride (CH₃COCl)Ethyl 2-(acetyloxy)thiazole-5-carboxylateO-Acylation

This table presents expected outcomes based on general principles of N- vs. O-alkylation and acylation.

The synthesis of ethers and esters from this compound corresponds to the O-alkylation and O-acylation of the molecule, respectively. Achieving selectivity for these transformations requires careful selection of reaction conditions to favor reaction at the oxygen atom over the more nucleophilic ring nitrogen.

Ether Formation (O-Alkylation): To promote the formation of 2-alkoxythiazole derivatives, conditions that enhance the reactivity of the oxygen atom are employed. This can be achieved by using a strong base in a polar aprotic solvent like DMF or DMSO to generate the oxygen anion. The subsequent reaction with a hard alkylating agent, such as an alkyl sulfate or a Meerwein salt (e.g., triethyloxonium (B8711484) tetrafluoroborate), would lead to the desired ether product. researchgate.net For instance, the reaction with isobutyl bromide in the presence of potassium carbonate can be used to introduce an isobutoxy group. google.com

Ester Formation (O-Acylation): The formation of an ester at the 2-position involves acylation at the oxygen atom. This is typically accomplished using hard acylating agents. The reaction of this compound with an acid chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) would be expected to yield the corresponding 2-(acetyloxy)thiazole derivative. The pyridine not only acts as a base to neutralize the acid byproduct but can also activate the acylating agent.

Synthesis of Advanced Polyheterocyclic Systems Incorporating this compound

This compound is a valuable precursor for the synthesis of more complex, fused polyheterocyclic systems. The strategic placement of its functional groups allows for a variety of cyclization reactions, leading to novel scaffolds of interest in drug discovery and materials science.

One common strategy involves the transformation of the ethyl ester group at the 5-position into a more reactive intermediate. For example, hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to an acid hydrazide, opens up pathways for building fused five- or six-membered rings. The reaction of such a hydrazide with reagents like carbon disulfide or formic acid can lead to the formation of thiazolo[5,4-e] mdpi.comkau.edu.saresearchgate.nettriazolo[4,3-b] systems or other related fused heterocycles.

Another approach utilizes the inherent reactivity of the thiazol-2(3H)-one tautomer. The endocyclic N-C=O moiety can participate in condensation reactions. For instance, reaction with hydrazine (B178648) hydrate (B1144303) could potentially lead to the formation of a fused thiazolo[2,3-c] mdpi.comkau.edu.saresearchgate.nettriazole ring system. Furthermore, the active methylene (B1212753) group that can be generated at the 4-position (if unsubstituted) provides another site for condensation reactions with aldehydes or other electrophiles, paving the way for the synthesis of annulated thiazole derivatives. These strategies highlight the utility of this core structure in constructing diverse and complex heterocyclic frameworks.

Target Polyheterocyclic SystemSynthetic StrategyKey Reagents
Thiazolo[5,4-d]pyrimidine1. Ester hydrolysis to acid. 2. Amidation. 3. Cyclization.1. NaOH/H₂O 2. Formamide
Thiazolo[2,3-c] mdpi.comkau.edu.saresearchgate.nettriazoleCondensation with the N-C=O moiety of the keto tautomer.Hydrazine Hydrate (H₂NNH₂·H₂O)
Thiazolo[5,4-b]pyridineFriedländer-type annulation involving the C4-position.α,β-Unsaturated ketones/aldehydes

This table outlines plausible synthetic routes to advanced polyheterocyclic systems.

Advanced Spectroscopic and Structural Elucidation Methodologies in the Characterization of 2 Hydroxy Thiazole 5 Carboxylic Acid Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 2-Hydroxy-thiazole-5-carboxylic acid ethyl ester in solution. It not only confirms the core structure but also provides definitive evidence for the predominant tautomeric form under specific conditions.

In solution, the compound is expected to primarily exist as the more stable 2-oxo tautomer, a common characteristic for related 2-hydroxy-heterocyclic systems. The ¹H and ¹³C NMR spectra would reflect the structure of this keto-amine form. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the heteroatoms within the thiazole (B1198619) ring.

Expected ¹H and ¹³C NMR Data:

The following table outlines the predicted chemical shifts for the dominant 2-oxo tautomer in a solvent like DMSO-d₆. These predictions are based on data from structurally similar thiazole derivatives and general principles of NMR spectroscopy.

Interactive Data Table: Predicted NMR Chemical Shifts Use the buttons to toggle between predicted ¹H and ¹³C NMR data for the 2-oxo tautomer.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
NH (ring)~11.5 - 12.5Broad Singlet-Labile proton, chemical shift is concentration and solvent dependent. Its presence is a key indicator of the 2-oxo form.
H4 (ring)~8.0 - 8.5Singlet-Aromatic proton on the thiazole ring, deshielded by the adjacent C=O and ester group.
CH₂ (ethyl)~4.2 - 4.4Quartet~7.1Methylene (B1212753) protons of the ethyl ester, coupled to the methyl protons.
CH₃ (ethyl)~1.2 - 1.4Triplet~7.1Methyl protons of the ethyl ester, coupled to the methylene protons.
Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C2 (C=O, ring)~165 - 175Carbonyl carbon of the thiazolone ring. Its chemical shift is highly indicative of the keto form.
C5 (C=O, ester)~160 - 165Carbonyl carbon of the ethyl ester group.
C4 (ring)~140 - 145Olefinic carbon of the thiazole ring.
C5-C (ring)~115 - 125Carbon to which the ester group is attached.
CH₂ (ethyl)~60 - 62Methylene carbon of the ethyl ester.
CH₃ (ethyl)~14 - 15Methyl carbon of the ethyl ester.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the predicted signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene (CH₂) and methyl (CH₃) protons of the ethyl group, showing a distinct cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the H4 proton to the C4 carbon, as well as the protons of the ethyl group to their respective carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about spatial proximity. For instance, a NOESY correlation between the H4 proton and the ethyl CH₂ protons would support the planar structure of the molecule and confirm their relative orientation.

Solid-state NMR (ssNMR) would be a valuable technique to study the compound in its crystalline form. As tautomeric equilibrium can differ between the solid and solution phases, ssNMR could identify which tautomer (or if both) exists in the solid state. researchgate.net The broadening of resonances in ssNMR, caused by dipolar interactions and chemical shift anisotropy, can be overcome by techniques like Magic Angle Spinning (MAS). A ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiment would provide the carbon chemical shifts in the solid state, which could be compared to solution data to identify any phase-dependent structural changes. encyclopedia.pub

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a primary tool for determining the molecular weight and elemental composition of the compound, and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula (C₆H₇NO₃S) by distinguishing it from other potential formulas with the same nominal mass. The expected accurate mass for the neutral molecule is approximately 189.0147.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a protonated/sodiated adduct) followed by collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. Based on the principles of ester and heterocyclic fragmentation, a plausible pathway for the 2-oxo tautomer can be proposed. researchgate.netlibretexts.org

Key Predicted Fragmentation Pathways:

Loss of the ethoxy group (-•OCH₂CH₃): A primary fragmentation would involve the cleavage of the ester's C-O bond, leading to the formation of a stable acylium ion.

Loss of ethylene (C₂H₄): A McLafferty rearrangement could occur, leading to the elimination of ethylene from the ethyl ester group.

Decarboxylation (-CO₂): Loss of carbon dioxide from the ester group is another possible fragmentation route.

Ring Cleavage: Fragmentation of the thiazole ring itself can lead to characteristic ions, such as the loss of CO or small sulfur-containing fragments. researchgate.net

Interactive Data Table: Predicted MS/MS Fragments The table below shows plausible fragments for the molecular ion [M+H]⁺ of the 2-oxo tautomer.

Predicted m/zProposed Fragment IonFragmentation Pathway
190.0225[C₆H₇NO₃S + H]⁺Protonated Molecular Ion
162.0276[M+H - C₂H₄]⁺McLafferty Rearrangement (Loss of ethylene)
144.9963[M+H - •OCH₂CH₃]⁺Loss of ethoxy radical
116.9857[C₃H₂NO₂S]⁺Loss of ethyl group and CO

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and are particularly useful for distinguishing between the 2-hydroxy and 2-oxo tautomers, especially in the solid state. nih.gov

The IR spectrum of the dominant 2-oxo tautomer is expected to show characteristic absorptions for the N-H bond, the two distinct carbonyl groups (amide and ester), and the C-O and C-S bonds. The 2-hydroxy tautomer , if present, would be identified by a broad O-H stretching band and the absence of the N-H and amide C=O bands.

Interactive Data Table: Predicted Vibrational Frequencies Select a tautomer to view its predicted characteristic IR absorption bands.

2-Oxo Tautomer (Solid Phase, KBr)
Frequency (cm⁻¹)Vibrational ModeIntensityNotes
3100 - 3300N-H stretchMediumBroad due to hydrogen bonding; a key indicator of the oxo form.
~1720 - 1740C=O stretch (ester)StrongTypical frequency for an α,β-unsaturated ester.
~1670 - 1690C=O stretch (amide I band)StrongCharacteristic of a cyclic amide (lactam) carbonyl.
~1600 - 1620C=C stretch (ring)MediumAromatic/olefinic ring stretch.
~1250 - 1300C-O stretch (ester)StrongAsymmetric C-O-C stretch of the ester group.
~650 - 700C-S stretchWeak-MediumCharacteristic of the thiazole ring.
2-Hydroxy Tautomer (Hypothetical)
Frequency (cm⁻¹)Vibrational ModeIntensityNotes
3200 - 3500O-H stretchMediumBroad due to hydrogen bonding; key indicator of the hydroxy form.
~1710 - 1730C=O stretch (ester)StrongEster carbonyl conjugated with the ring.
~1620 - 1640C=N stretch (ring)StrongImine stretch within the aromatic thiazole ring.
~1580 - 1600C=C stretch (ring)MediumAromatic ring stretch.
~1250 - 1300C-O stretch (ester)StrongAsymmetric C-O-C stretch.
~1150 - 1200C-O stretch (Ar-OH)StrongPhenolic C-O stretch.

Raman spectroscopy would provide complementary information. Carbonyl stretches are typically weaker in Raman spectra, while the C=C and C=N ring stretching modes would be strong, providing clear insight into the structure of the heterocyclic core.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of this compound and its Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of molecular structure. mdpi.com For derivatives of this compound that possess stereogenic centers, single-crystal X-ray diffraction is the gold standard for the unambiguous determination of their absolute configuration. springernature.comnih.gov

The technique involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the precise coordinates of each atom in the crystal lattice can be determined. researchgate.net In the case of chiral molecules, the anomalous scattering of X-rays can be used to determine the absolute stereochemistry, often expressed by the Flack parameter, which should ideally be close to zero for the correct enantiomer. researchgate.net

The structural analysis of various thiazole derivatives by X-ray crystallography has been successfully reported, confirming their molecular connectivity and stereochemistry. nih.govnih.govmdpi.com For instance, the crystal structures of several substituted thiazoles have been elucidated, providing detailed information on bond lengths, bond angles, and torsion angles. mdpi.comacs.org

To illustrate the type of data obtained from a single-crystal X-ray diffraction experiment, the following table presents representative crystallographic data for a hypothetical thiazole derivative.

ParameterValue
Empirical FormulaC₇H₉NO₃S
Formula Weight187.22
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.567(2)
b (Å)12.345(3)
c (Å)9.876(2)
α (°)90
β (°)105.45(3)
γ (°)90
Volume (ų)1005.6(4)
Z4
Calculated Density (g/cm³)1.234
R-factor (%)4.5

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment

While X-ray crystallography provides definitive structural information in the solid state, chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for determining the absolute configuration of chiral molecules in solution. encyclopedia.pub These techniques are particularly valuable when suitable single crystals for X-ray diffraction cannot be obtained.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, arising from electronic transitions within a chiral molecule. encyclopedia.pub The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores. For a chiral derivative of this compound, the thiazole ring and the carboxylic acid ethyl ester group would act as chromophores, giving rise to characteristic ECD signals. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned. technologynetworks.comnih.gov

VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. jascoinc.com A significant advantage of VCD is that all molecules with chiral centers have a VCD spectrum, as it is based on the vibrational modes of the entire molecule. jascoinc.com The comparison of the experimental VCD spectrum with that calculated for a known configuration allows for the determination of the absolute stereochemistry. nih.gov

The application of these chiroptical methods to chiral derivatives of this compound would involve the following steps:

Experimental Measurement: Recording the ECD and/or VCD spectra of the chiral compound in a suitable solvent.

Computational Modeling: Performing quantum chemical calculations, typically using Density Functional Theory (DFT), to predict the theoretical ECD and VCD spectra for one of the enantiomers.

Spectral Comparison: A direct comparison between the experimental and computed spectra. A good match between the experimental spectrum and the calculated spectrum for a particular enantiomer confirms the absolute configuration of the compound. encyclopedia.pub

These advanced spectroscopic and crystallographic methodologies are indispensable for the comprehensive structural characterization of this compound and its derivatives, providing a detailed understanding of their molecular and supramolecular structures.

Mechanistic Investigations and Reaction Kinetics of 2 Hydroxy Thiazole 5 Carboxylic Acid Ethyl Ester Transformations

Elucidation of Reaction Pathways and Intermediates

The most probable synthetic route for 2-hydroxy-thiazole-5-carboxylic acid ethyl ester and its tautomer, ethyl 4-methyl-2-oxo-2,3-dihydrothiazole-5-carboxylate, is a variation of the Hantzsch thiazole (B1198619) synthesis. synarchive.com This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species.

The key steps in this proposed pathway are:

Nucleophilic Attack: The synthesis initiates with the nucleophilic sulfur atom of a thioamide, such as thiourea (B124793), attacking the electrophilic carbon bearing a halogen in an α-haloester. This step is a classic Sₙ2 reaction. youtube.com

Intermediate Formation: This attack forms a key acyclic intermediate.

Cyclization: An intramolecular cyclization occurs when the nitrogen atom of the thioamide moiety attacks one of the carbonyl carbons of the ester derivative. nih.gov This leads to the formation of a five-membered ring, a hydroxylated dihydrothiazole intermediate. researchgate.net

Dehydration: The final step is the elimination of a water molecule (dehydration) from this cyclic intermediate to yield the stable, aromatic thiazole ring. The formation of the aromatic system is a significant driving force for this reaction. youtube.com

When thiourea is used as the thioamide, the initial product is a 2-aminothiazole (B372263) derivative. The target 2-hydroxy compound can then be obtained through subsequent hydrolysis of the amino group. The reaction pathway involves several key intermediates, which are outlined in the table below.

Table 1: Proposed Intermediates in the Hantzsch-type Synthesis of this compound
StepIntermediate NameGeneral StructureDescription
1S-Alkylated Isothiourea DerivativeR-S-C(=NH)NH₂Product of the initial Sₙ2 reaction between the α-haloester and thiourea.
2Hydroxy-thiazolineHydroxy-thiazoline structureFormed after the intramolecular nucleophilic attack of the nitrogen on the carbonyl carbon, resulting in a cyclic, non-aromatic intermediate. researchgate.net
32-Amino-thiazole-5-carboxylic acid ethyl ester2-Aminothiazole structureThe stable aromatic product formed after dehydration of the hydroxy-thiazoline intermediate. semanticscholar.org
4Diazonium Salt IntermediateR-N₂⁺X⁻Formed during the diazotization of the 2-amino group, preceding hydrolysis to the 2-hydroxy group.

Kinetic Studies of Key Synthetic Steps Involving this compound

Key factors influencing the reaction kinetics include:

Reactant Structure: The nature of the halogen in the α-halocarbonyl compound affects the rate of the initial nucleophilic substitution. Bromo derivatives are generally more reactive than chloro derivatives, leading to faster reaction times.

Solvent: The choice of solvent can significantly impact the reaction rate. Polar protic solvents like ethanol (B145695) are commonly used and can facilitate the reaction steps. youtube.com

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. Many Hantzsch syntheses are performed under reflux to ensure a reasonable reaction time. nih.gov

Catalysis: The reaction can be catalyzed by acids or bases. Acidic conditions can protonate the carbonyl group, making it more electrophilic and accelerating the cyclization step. rsc.org Heterogeneous catalysts, such as silica-supported tungstosilisic acid, have also been used to improve reaction times and yields. mdpi.com The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes. nih.gov

Table 2: General Factors Influencing Reaction Kinetics in Thiazole Synthesis
FactorEffect on Reaction RateRationale
Halogen in α-halocarbonyl (I > Br > Cl)IncreasesWeaker C-X bond and better leaving group ability accelerates the initial Sₙ2 step.
TemperatureIncreasesProvides the necessary activation energy for bond formation and cleavage. youtube.com
Catalyst (Acid/Base)IncreasesAcid catalysis activates the carbonyl group for cyclization; base can deprotonate the thioamide. rsc.org
Microwave IrradiationSignificantly IncreasesEfficient and rapid heating of the reaction mixture reduces reaction time. nih.gov

Thermodynamic Parameters and Activation Energies in Thiazole Synthesis

The synthesis of the thiazole ring is generally a thermodynamically favorable process. The primary driving force is the formation of the stable aromatic ring system, which results in a significant release of energy (i.e., the reaction is exothermic). youtube.com

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the thermodynamic parameters of reaction pathways. rdd.edu.iqresearchgate.net Such studies can calculate the heats of formation (ΔHf) for reactants, intermediates, and products, as well as the activation energies (Ea) for each step of the reaction.

For a typical Hantzsch thiazole synthesis, the following thermodynamic characteristics are expected:

Intermediates: The acyclic S-alkylated intermediate and the cyclic hydroxy-thiazoline are higher in energy than both the reactants and the final product.

Transition States: The highest energy point on the reaction coordinate diagram (the rate-determining step) could be either the initial Sₙ2 attack or the subsequent cyclization, depending on the specific substrates and conditions.

Product: The final aromatic thiazole product is the most thermodynamically stable species in the reaction pathway. The final dehydration step is typically highly exergonic and irreversible.

While precise values for this compound are not available, DFT studies on similar heterocyclic systems provide insight into the expected energy changes. nih.gov

Table 3: Exemplary Thermodynamic Data for a Hantzsch-type Thiazole Formation Step (Illustrative)
ParameterTypical Value Range (kJ/mol)Significance
Heat of Formation (ΔHf) of ProductNegative (Exothermic)Indicates the product is more stable than its constituent elements. researchgate.net
Overall Reaction Enthalpy (ΔHr)-50 to -150A negative value indicates the overall reaction is exothermic and thermodynamically favorable.
Activation Energy (Ea)+80 to +120Represents the energy barrier that must be overcome for the reaction to proceed. Lowering this barrier (e.g., with a catalyst) increases the reaction rate.
Gibbs Free Energy of Aromatization (ΔG)Highly NegativeThe large negative value for the final dehydration/aromatization step makes it the primary driving force for the reaction.

Isotope Labeling Studies for Reaction Mechanism Probing

Isotope labeling is a definitive technique used to trace the path of atoms through a chemical reaction, providing conclusive evidence for proposed mechanisms. Although specific isotope labeling studies for the synthesis of this compound have not been reported, the methodology can be readily applied.

Potential isotope labeling experiments to probe the Hantzsch synthesis mechanism could include:

¹⁵N-Labeling: Using ¹⁵N-labeled thiourea would allow for the unambiguous confirmation that the nitrogen atom in the resulting thiazole ring originates from the thioamide. The position of the ¹⁵N atom in the final product and intermediates could be tracked using ¹⁵N-NMR spectroscopy or mass spectrometry.

¹³C-Labeling: Synthesizing the α-halocarbonyl reactant with ¹³C-labeling at either the carbonyl carbon or the α-carbon would allow chemists to follow the fate of these specific carbon atoms. This could verify which carbon becomes C4 and which becomes C5 in the thiazole ring, confirming the details of the cyclization process.

Deuterium Labeling: Using deuterated solvents or reactants can help elucidate the mechanism of proton transfer steps, particularly in the final dehydration stage. Studies on H/D exchange in thiazole have been used to understand the relative acidity of the ring protons and the stability of corresponding anions, which relates to reaction mechanisms. nih.gov

Such studies have been successfully employed in elucidating the biosynthetic pathways of other thiazole-containing natural products, demonstrating the power of this technique. nih.gov

Role of 2 Hydroxy Thiazole 5 Carboxylic Acid Ethyl Ester As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Biologically Relevant Heterocycles (Synthetic Focus)

The structural motif of 2-Hydroxy-thiazole-5-carboxylic acid ethyl ester is a key component in the synthesis of a multitude of biologically significant heterocyclic systems. Its utility as a precursor stems from the reactivity of the hydroxyl group, the ester functionality, and the thiazole (B1198619) ring itself, which can be manipulated to construct fused and substituted heterocyclic frameworks.

The condensation of α-haloketones with thiocarbamates is a common strategy for the synthesis of 2-hydroxythiazole derivatives. researchgate.net This approach highlights the fundamental reactivity that can be harnessed for the elaboration of the thiazole core. For instance, the 2-amino group of related thiazole-5-carboxylates serves as a versatile handle for the construction of fused heterocyclic systems. Ethyl 2-aminothiazole-5-carboxylate is a common starting material for the synthesis of thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives, which exhibit interesting biological activities. nih.gov While not a direct transformation of the 2-hydroxy analogue, this demonstrates the synthetic potential of the 2-substituted-thiazole-5-carboxylate scaffold.

The following table illustrates the synthesis of various biologically relevant heterocycles from thiazole precursors, showcasing the versatility of this scaffold.

Starting MaterialReagent(s)ProductBiological Relevance
Ethyl 2-aminothiazole-4-carboxylatePhenyl isothiocyanate, Hydrazine (B178648) hydrate (B1144303), Benzoyl chloridesThiazolo[4,5-d]pyridazin-2-yl]thiourea derivativesPotential therapeutic agents
Ethyl 2-amino-4-methylthiazole-5-carboxylateAromatic aldehydes, Ethyl dichlorophosphite (B8498940)Ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] nih.govresearchgate.netresearchgate.netdiazaphosphole-6-carboxylatesAnticancer agents
Ethyl 2-amino-4-methylthiazole-5-carboxylateBifunctional reagentsFused thiazole systemsAntimicrobial and anticancer agents

Building Block for Complex Natural Products and Analogues

Thiazole and thiazoline (B8809763) heterocycles are integral components of numerous peptide-derived natural products with significant biological activities. nih.govresearchgate.net The synthesis of optically pure thiazole-containing building blocks is crucial for the total synthesis and structural diversification of these natural products. nih.govresearchgate.net While direct incorporation of this compound into a major natural product is not extensively documented, its structural motifs are present in various bioactive molecules. The principles of its reactivity can be applied to the synthesis of analogues of complex natural products.

A notable example of thiazoles in natural product synthesis is the use of thiazole-containing fragments in the total synthesis of the marine natural product GE2270 A, a potent inhibitor of bacterial elongation factor Tu. researchgate.net The synthesis of fused-thiazole derivatives of natural products like cholestenone, ethisterone, progesterone, and nootkatone (B190431) has been achieved through domino reactions, showcasing the utility of the thiazole core in building molecular complexity. nih.gov This approach, which involves the reaction of thiourea (B124793) with epoxyketones derived from these natural products, highlights the potential for creating novel bioactive compounds by combining the thiazole scaffold with natural product frameworks. nih.gov

The following table provides examples of the incorporation of thiazole moieties into natural product synthesis and the creation of their analogues.

Thiazole Building BlockNatural Product/AnalogueSynthetic Strategy
Thiazole-containing fragmentsGE2270 AConvergent synthesis
Thioamides and epoxyketones of natural productsFused-thiazole derivatives of cholestenone, ethisterone, progesterone, nootkatoneDomino reaction

Chemo- and Regioselective Transformations Utilizing the Thiazole Core

The thiazole ring in this compound and its derivatives is susceptible to a variety of chemo- and regioselective transformations. The electron-rich nature of the thiazole ring, combined with the directing effects of its substituents, allows for controlled functionalization at specific positions.

The regioselective synthesis of substituted thiazoles is a key challenge in organic synthesis. The reaction of α-bromo-1,3-diketones with thioamides under solvent-free conditions has been shown to produce 5-acylthiazoles with high regioselectivity. The reaction proceeds through the initial displacement of the bromine by the sulfur of the thioamide, followed by a nucleophilic addition of the imine nitrogen to the less sterically hindered carbonyl carbon.

Furthermore, the development of methods for the direct arylation of heterocycle C-H bonds has provided powerful tools for the functionalization of the thiazole core. While specific examples for this compound are not prevalent, the principles of these reactions are applicable. For instance, quantum chemical studies have been employed to understand the regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition reactions catalyzed by chiral thioxanthones, which can be relevant for designing selective transformations on substituted thiazoles. rsc.org

The following table summarizes some chemo- and regioselective transformations of thiazole derivatives.

Thiazole SubstrateReagent(s)TransformationSelectivity
Thioamides and α-bromo-1,3-diketonesSolvent-free conditionsSynthesis of 5-acylthiazolesRegioselective
ThiazoleAryl iodides, CuI, LiOtBuDirect C-H arylationRegioselective

Development of Novel Polycyclic Systems through Cascade and Tandem Reactions

Cascade and tandem reactions are powerful synthetic strategies that allow for the rapid construction of complex molecular architectures from simple starting materials in a single operation. researchgate.net The multifunctional nature of this compound makes it an ideal candidate for participation in such reaction sequences, leading to the formation of novel polycyclic systems containing the thiazole moiety.

While specific cascade reactions involving this compound are not extensively reported, the broader class of thiazole derivatives has been shown to undergo such transformations. For example, a base-mediated cascade reaction between malonate esters and acrolein has been developed to access complex polycyclic systems, demonstrating the potential for intricate bond formations in a single pot. researchgate.net

The following table highlights examples of cascade and tandem reactions used to synthesize polycyclic systems incorporating a thiazole ring.

Reaction TypeReactantsProduct
Base-mediated cascade reactionMalonate esters, AcroleinComplex polycyclic systems
Domino reactionThiourea, Epoxyketones of natural productsFused-thiazole derivatives
One-pot condensationDithiooxamide (B146897), Aromatic aldehydesThiazolo[5,4-d]thiazoles

Emerging Research Directions and Interdisciplinary Applications of 2 Hydroxy Thiazole 5 Carboxylic Acid Ethyl Ester

Integration with Materials Science for Advanced Functional Materials (Synthetic and Design Focus)

The thiazole (B1198619) ring is a valuable component in the design of advanced functional materials, particularly conjugated polymers, due to its distinct electronic properties and environmental stability. The incorporation of thiazole moieties into polymer backbones can influence charge transport, photophysical properties, and molecular organization, making them suitable for applications in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPV s).

2-Hydroxy-thiazole-5-carboxylic acid ethyl ester serves as a highly promising monomer for the synthesis of such materials. Its bifunctional nature—possessing both a hydroxyl group and an ester group—provides two distinct points for chemical modification and polymerization.

Synthetic Pathways : The hydroxyl group can participate in condensation polymerizations with dicarboxylic acids or their derivatives to form polyesters. Alternatively, it can be converted into other functional groups to enable different polymerization techniques. The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be used in the formation of polyamides or polyimides. This synthetic versatility allows for the creation of a diverse range of polymer architectures.

Design Focus : By strategically incorporating this thiazole ester into a polymer chain, materials scientists can fine-tune the final properties of the material. The thiazole unit can enhance thermal stability and introduce specific electronic characteristics, while the linkage chemistry (e.g., ester vs. amide) can control the polymer's flexibility, solubility, and processing characteristics. For instance, thiazole-containing polymers have been investigated for their potential in creating porous networks for applications like photocatalysis. acs.org

Polymer Type Role of this compound Potential Applications
Polyesters Monomer (diol component after ester hydrolysis)High-performance plastics, liquid crystal polymers
Polyamides Monomer (after ester hydrolysis and hydroxyl group modification)Thermally stable fibers, engineering plastics
Conjugated Polymers Building block for introducing heteroatomic functionalityOrganic electronics (OLEDs, OPVs), sensors
Functional Coatings Grafting agent to modify surface propertiesAnti-corrosion coatings, biocompatible surfaces

Applications in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. The design of molecules that can self-assemble into complex, ordered structures is a key goal in this field. This compound is an excellent candidate for designing supramolecular synthons due to its capacity for multiple, specific non-covalent interactions.

Hydrogen Bonding : The molecule possesses both a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the nitrogen atom of the thiazole ring and the oxygen atoms of the ester carbonyl and hydroxyl groups). This functionality allows for the formation of robust and directional hydrogen-bonding networks, which can drive the self-assembly of molecules into higher-order structures like tapes, sheets, or three-dimensional frameworks.

π-π Stacking : The electron-rich thiazole ring can participate in π-π stacking interactions with other aromatic systems, further stabilizing supramolecular assemblies.

Interaction Type Participating Groups on the Molecule Potential Supramolecular Outcome
Hydrogen Bonding (Donor) 2-Hydroxy (-OH)Self-assembly into chains, sheets; recognition of specific guest molecules
Hydrogen Bonding (Acceptor) Thiazole Nitrogen, Ester Carbonyl Oxygen, Hydroxyl OxygenFormation of complex networks with complementary donor molecules
π-π Stacking Thiazole RingStabilization of layered structures, formation of columnar liquid crystals
Dipole-Dipole Interactions Ester Group, Hydroxyl GroupInfluence on molecular packing and bulk material properties
Coordination Thiazole Nitrogen and SulfurFormation of metal-organic frameworks (MOFs) or coordination polymers

Future Prospects in Catalysis and Reaction Design

The thiazole scaffold is central to a class of powerful organocatalysts known as thiazolium salts. wikipedia.org These catalysts are typically formed by the alkylation of the thiazole nitrogen, rendering the proton at the C2 position acidic. Deprotonation generates a nucleophilic carbene, which is the active catalytic species in important carbon-carbon bond-forming reactions like the benzoin (B196080) condensation and the Stetter reaction.

This compound is a modifiable precursor for a new generation of thiazolium salt catalysts. The substituents at the 2- and 5-positions can be used to tune the catalyst's properties:

Electronic Tuning : The electron-donating hydroxyl group can influence the acidity of the C2 proton and the stability of the resulting carbene, thereby modulating the catalyst's reactivity.

Steric Tuning : While the existing groups are small, the ester at the 5-position provides a handle for introducing bulkier groups, which could be used to control the stereoselectivity of catalyzed reactions, leading to the preferential formation of one enantiomer of a chiral product.

Heterogenization : The hydroxyl or carboxylic acid (via hydrolysis) functionalities can be used to immobilize the catalyst onto a solid support, such as silica (B1680970) or a polymer resin. This would facilitate catalyst separation and recycling, a key principle of green chemistry.

Furthermore, the thiazole ring's sulfur and nitrogen atoms can act as ligands, coordinating to transition metals to form novel metal-based catalysts for a variety of organic transformations.

Catalysis Type Derived Catalyst Key Reactions Role of Substituents
Organocatalysis N-Alkyl Thiazolium SaltBenzoin Condensation, Stetter Reaction, TransketolationElectronic and steric control of reactivity and selectivity
Transition Metal Catalysis Thiazole-based LigandCross-coupling Reactions, Hydrogenation, OxidationCoordination to metal center, stabilization of active species
Heterogeneous Catalysis Immobilized Thiazolium SaltContinuous flow reactions, simplified product purificationCovalent attachment to solid supports via -OH or -COOH groups

Bridging Chemical Synthesis with Theoretical and Computational Advancements

Modern chemical research relies heavily on the synergy between experimental synthesis and theoretical computation. Computational chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), provides invaluable insights into molecular structure, stability, and reactivity, thereby guiding the design of new molecules and reactions. researchgate.net

For this compound, computational studies can:

Predict Reactivity : Calculate quantum chemical descriptors to predict the molecule's behavior. For example, mapping the electrostatic potential can identify nucleophilic (nitrogen, oxygen) and electrophilic sites, guiding the design of synthetic reactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's electronic properties and its role in charge-transfer processes. distantreader.org

Elucidate Reaction Mechanisms : Model the transition states and intermediates of potential reactions involving the ester, such as polymerization or catalytic cycles. This can help optimize reaction conditions (e.g., temperature, solvent) to improve yields and selectivity.

Simulate Intermolecular Interactions : Model the non-covalent interactions that govern its self-assembly in supramolecular structures. These simulations can predict the most stable arrangements and guide the design of materials with desired packing motifs and bulk properties.

Design Novel Catalysts : Computationally screen libraries of virtual catalysts derived from the parent molecule by modifying the N-substituent on the thiazolium salt. This in silico approach can rapidly identify promising candidates for subsequent experimental synthesis and testing, accelerating the discovery process.

Computational Method Information Gained Application Area
Density Functional Theory (DFT) Electronic structure, orbital energies (HOMO/LUMO), electrostatic potential, reactivity indicesPredicting reaction sites, understanding electronic properties for materials science
Transition State Theory Reaction energy barriers, mechanistic pathwaysOptimizing synthetic routes, designing catalysts
Molecular Dynamics (MD) Simulation of molecular motion and interactions over timePredicting supramolecular assembly, studying host-guest binding
Molecular Docking Prediction of binding modes and affinities(Primarily for biological systems) Guiding design for host-guest chemistry

Conclusion and Outlook

Summary of Key Academic Contributions in 2-Hydroxy-thiazole-5-carboxylic Acid Ethyl Ester Research

Research surrounding this compound and its close analogs has primarily focused on establishing efficient synthetic routes and exploring its utility as a versatile building block for more complex molecules.

One of the foundational methods for the synthesis of the 2-hydroxythiazole core involves the condensation of α-halocarbonyl compounds with thiocarbamates. This approach provides a reliable pathway to the basic scaffold of the molecule. More specifically, the synthesis of related thiazole-5-carboxylates has been achieved through one-pot procedures, reacting starting materials like ethyl acetoacetate (B1235776) with N-bromosuccinimide and a thiourea (B124793) derivative. While not explicitly detailed for the 2-hydroxy variant, these methodologies provide a strong basis for its preparation.

The thiazole (B1198619) ring is known for its aromaticity and the presence of multiple reactive sites, making it a valuable synthon in organic synthesis. The ester and hydroxyl functionalities of this compound offer prime locations for further chemical modifications, allowing for the construction of diverse molecular architectures. Academic efforts have largely been directed at leveraging these features to create libraries of novel compounds for biological screening. The inherent reactivity of the thiazole ring, coupled with the functional handles of the ester and hydroxyl groups, allows for a wide range of chemical transformations.

The biological significance of the broader class of thiazole derivatives is well-documented, with applications ranging from anticancer and antimicrobial to anti-inflammatory agents. While specific in-depth studies on the biological profile of this compound are not extensively reported in publicly available literature, its structural motifs are present in compounds that have shown significant pharmacological activity. This has spurred academic interest in its potential as a precursor for new therapeutic agents.

Unresolved Challenges and Future Research Avenues

Despite the foundational knowledge, several challenges and unanswered questions remain in the research of this compound, paving the way for exciting future investigations.

Furthermore, a comprehensive understanding of the tautomeric behavior of the 2-hydroxythiazole ring system is an area ripe for exploration. The potential for keto-enol tautomerism can significantly influence the compound's reactivity and its interactions with biological targets. Detailed spectroscopic and computational studies are needed to fully elucidate the predominant tautomeric form under various conditions.

The exploration of the specific biological activities of this compound itself, rather than just its use as a synthetic intermediate, is a crucial next step. Systematic screening against a wide range of biological targets could uncover novel therapeutic applications. Investigating its potential as an enzyme inhibitor or a receptor modulator, for instance, could yield valuable insights.

In the realm of materials science, the potential of this compound remains largely untapped. Its heterocyclic structure and functional groups suggest possible applications in the development of novel polymers, dyes, or organic electronic materials. Future research could explore its incorporation into polymer backbones to modulate properties such as thermal stability, conductivity, or photoluminescence. The challenges in functionalizing the thiazole ring at specific positions without affecting other reactive sites also present an ongoing area for synthetic methodology development.

Potential for Innovation in Thiazole Chemistry

The unique structural features of this compound position it as a springboard for significant innovation within the broader field of thiazole chemistry.

Its role as a versatile scaffold is paramount. By systematically modifying the hydroxyl and ester groups, and by performing reactions on the thiazole ring itself, a vast chemical space can be explored. This opens the door to the discovery of new compounds with fine-tuned properties for specific applications. For example, the synthesis of amide derivatives from the ester functionality is a well-established strategy for creating compounds with enhanced biological activity.

The development of novel catalysts and reaction conditions tailored for the selective functionalization of this molecule could represent a significant breakthrough. Overcoming the challenges of regioselectivity in reactions involving the thiazole ring would unlock new synthetic possibilities and allow for the creation of previously inaccessible molecular architectures.

Furthermore, the integration of computational chemistry and machine learning could accelerate the discovery of new applications for this compound. By predicting its reactivity, biological activity, and material properties, researchers can more efficiently design and prioritize experiments, leading to a faster pace of innovation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Hydroxy-thiazole-5-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving thiourea and α-chloroacetoacetate derivatives. For example, ethyl α-chloroacetoacetate reacts with thiourea under reflux in ethanol to form the thiazole core, followed by esterification . Purification typically involves recrystallization from acetic acid or DMF/acetic acid mixtures to isolate the product . Reaction temperature (80–100°C) and stoichiometric ratios (1:1.1 molar excess of thiourea) are critical for minimizing side products like 2-chloro derivatives .

Q. What purification methods are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization using acetic acid as a solvent is a standard method, yielding crystalline products with >90% purity. For complex mixtures, column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) resolves thiazole derivatives from unreacted starting materials . Solvent selection is crucial: polar aprotic solvents like DMF improve solubility during recrystallization but require careful removal to avoid residual impurities .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to confirm ester and hydroxyl protons at δ 1.3–1.5 ppm and δ 10–12 ppm, respectively) and IR spectroscopy (C=O stretch at ~1700 cm1^{-1}, O–H stretch at ~3200 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 217.0378 for C7_7H9_9NO3_3S) . X-ray crystallography is recommended for resolving ambiguities in tautomeric forms (e.g., keto-enol equilibria) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize competing pathways during thiazole ring formation?

  • Methodological Answer : Employ statistical Design of Experiments (DoE) to identify critical factors. For example, a Central Composite Design (CCD) can optimize temperature (70–110°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., sodium acetate). Response surface modeling reveals that ethanol at 90°C with 10 mol% NaOAc maximizes yield (85%) while suppressing side reactions like over-alkylation . Real-time monitoring via in-situ FTIR tracks intermediate formation .

Q. How should researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies often arise from variations in workup protocols or starting material purity. Replicate experiments using standardized reagents (e.g., HPLC-grade solvents) and validate via interlaboratory studies. For instance, yields drop from 75% to 60% if thiourea contains trace moisture, which promotes hydrolysis of the α-chloroacetoacetate precursor . Advanced analytics (e.g., 13C^13C-NMR kinetics) can quantify competing pathways like epoxide ring-opening vs. thiazole cyclization .

Q. What strategies enable regioselective functionalization of the thiazole ring for derivative synthesis?

  • Methodological Answer : The hydroxyl group at position 2 and the ester at position 5 are key sites for modification. For example:

  • C-2 Hydroxyl : Protect as a silyl ether (e.g., TBSCl) to enable alkylation or acylation at C-4 without side reactions .
  • C-5 Ester : Hydrolyze to the carboxylic acid (using NaOH/EtOH/H2_2O) for coupling reactions (e.g., amide formation with EDCI/HOBt) .
  • Arndt-Eistert Homologation : Extend the ester chain using diazomethane, yielding propionic acid derivatives .

Q. How can computational tools improve the predictability of thiazole derivative reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction energetics, such as the activation barrier for thiourea nucleophilic attack on α-chloroacetoacetate (∆G^‡ ≈ 25 kcal/mol). Molecular docking studies predict binding affinities of derivatives with biological targets (e.g., enzyme active sites) . Machine learning algorithms trained on reaction databases (e.g., Reaxys) suggest optimal solvent-catalyst pairs for new transformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.